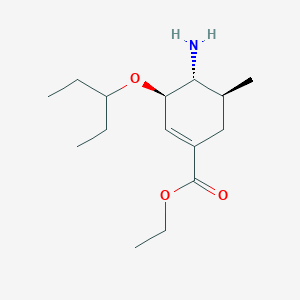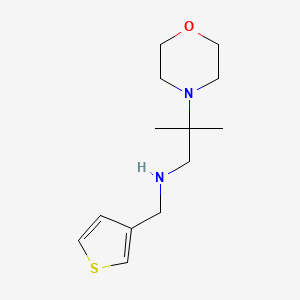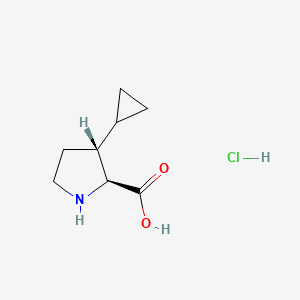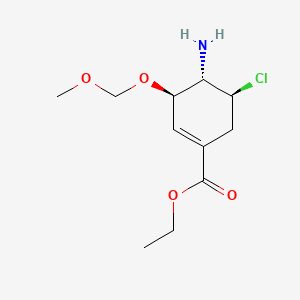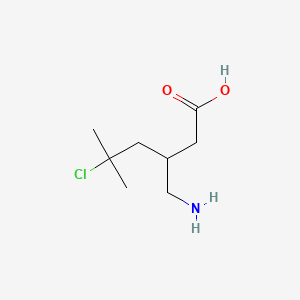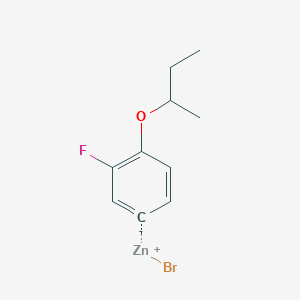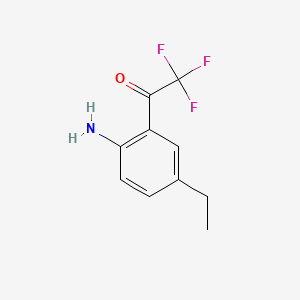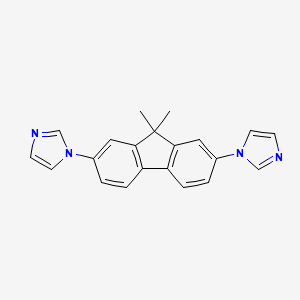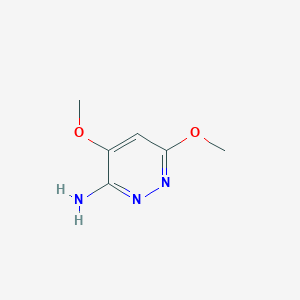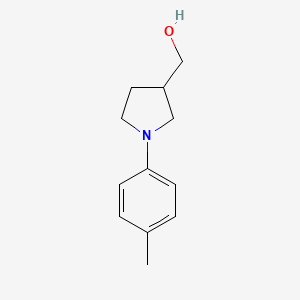
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol and a strong acid catalyst.
Aminoethylation: The aminoethyl group can be introduced through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride
- 3-(1-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride
- 3-(1-aminoethyl)-6-chloro-8-methoxyquinolin-2(1H)-one hydrochloride
Uniqueness
3-(1-aminoethyl)-6-chloro-7-methoxyquinolin-2(1H)-one hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the quinoline core. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14Cl2N2O2 |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
3-(1-aminoethyl)-6-chloro-7-methoxy-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C12H13ClN2O2.ClH/c1-6(14)8-3-7-4-9(13)11(17-2)5-10(7)15-12(8)16;/h3-6H,14H2,1-2H3,(H,15,16);1H |
InChI Key |
YXELGLWRIXSSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC(=C(C=C2NC1=O)OC)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)

